Cassiaside

Overview

Description

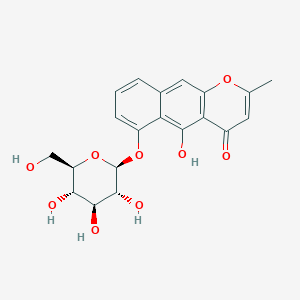

Cassiaside is a natural compound found in the seeds of Cassia obtusifolia, a plant commonly used in traditional Chinese medicine . It has been extensively researched for its pharmacological activities and has been shown to possess potent antioxidant and anti-inflammatory properties . Cassiaside is a flavonoid glycoside and is one of the major components found in Cassia obtusifolia seeds .

Molecular Structure Analysis

Cassiaside has a molecular formula of C20H20O9 . It is a naphthyl ketone glycoside and is one of the major components found in Cassia obtusifolia seeds .Physical And Chemical Properties Analysis

Cassiaside has a molecular weight of 404.367 Da and a monoisotopic mass of 404.110718 Da . It has a density of 1.6±0.1 g/cm3, a boiling point of 709.6±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C .Scientific Research Applications

Quality Control of Traditional Chinese Medicine : A study established a quality control method for Semen Cassiae using naphthopyrone reference extract (NRE), which includes Cassiaside B2 and Cassiaside C. This method provides a scientific basis for using NRE in quality control, potentially replacing single component references in traditional Chinese medicine (Zhou et al., 2017).

Blood Lipid Regulation : Research on Cassia obtusifolia L. indicated that while its extract inhibited cholesterol synthesis, Cassiaside B did not significantly affect cholesterol synthesis. This suggests that the mechanism of the extract in decreasing blood lipid levels might not primarily involve Cassiaside B (Yongfu & Zelian, 2003).

Respiratory Health : A 2019 study found that compounds including Cassiaside from Cassia obtusifolia seeds inhibited the expression and production of MUC5AC mucin in airway epithelial cells, suggesting potential applications in respiratory health, particularly in regulating mucus production (Choi et al., 2019).

Inflammatory Diseases : Cassiaside C from Cassiae semen was found to inhibit M1 polarization of macrophages by downregulating glycolysis, suggesting its potential as a therapeutic strategy for chronic inflammatory conditions (Kim et al., 2022).

Pharmacological Properties of Cassia obtusifolia : A comprehensive review highlighted the pharmacological properties of Cassia obtusifolia L., including antidiabetic, antimicrobial, anti-inflammatory, and neuroprotective properties, with Cassiaside among its main chemical constituents (Ali et al., 2021).

Hepatoprotective Effects : Cassiaside, isolated from Cassia obtusifolia seeds, showed hepatoprotective effects against oxidative damage in human hepatic HepG2 cells, indicating its potential in preventing hepatic diseases (Ali et al., 2018).

Mechanism of Action

Cassiaside has been found to inhibit M1 polarization of macrophages by downregulating glycolysis . It reduces the expression of inducible nitric oxide synthase and cyclooxygenase-2 and the phosphorylation of nuclear factor kappa B . Moreover, Cassiaside-treated macrophages showed marked suppression of LPS/IFN-γ-induced HIF-1α, pyruvate dehydrogenase kinase 1, and lactate dehydrogenase A expression, along with downregulation of the phosphoinositide 3-kinases (PI3K)/AKT/mTORC1 signaling pathway .

Safety and Hazards

Future Directions

Cassiaside has shown potential in treating chronic inflammatory diseases by inhibiting M1 polarization of macrophages . It also has potential anti-obesity effects via appetite suppression by 5-HT2C receptor activation . These findings suggest that Cassiaside could be further explored as a therapeutic strategy for chronic inflammatory conditions and obesity .

properties

IUPAC Name |

5-hydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[g]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O9/c1-8-5-10(22)15-12(27-8)6-9-3-2-4-11(14(9)17(15)24)28-20-19(26)18(25)16(23)13(7-21)29-20/h2-6,13,16,18-21,23-26H,7H2,1H3/t13-,16-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVZTBIAKFTNIJ-CZNQJBLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C3C=CC=C(C3=C2O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(O1)C=C3C=CC=C(C3=C2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70154145 | |

| Record name | Cassiaside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cassiaside | |

CAS RN |

123914-49-8 | |

| Record name | Cassiaside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123914498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cassiaside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

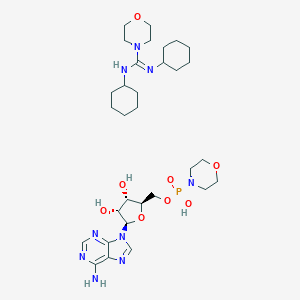

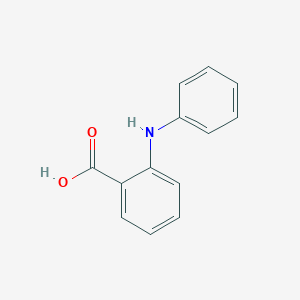

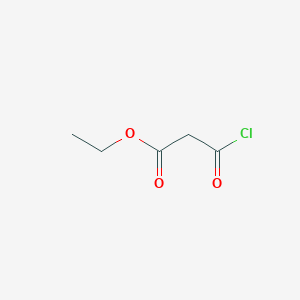

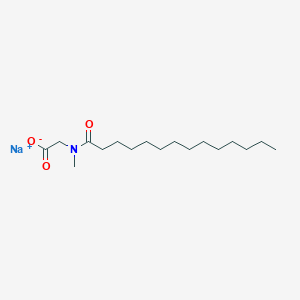

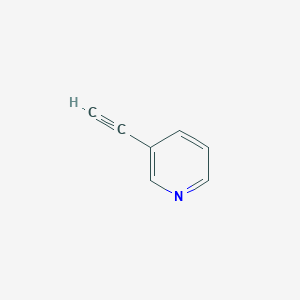

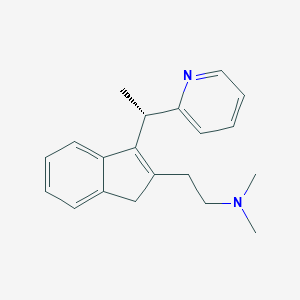

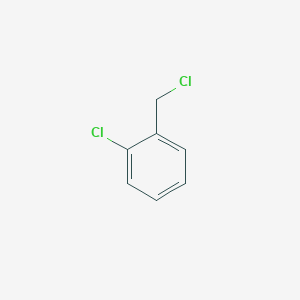

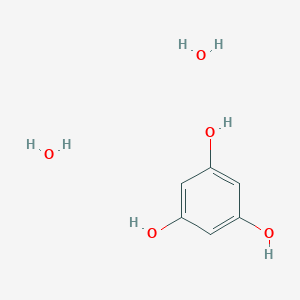

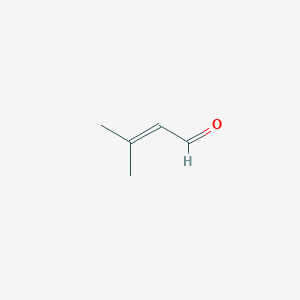

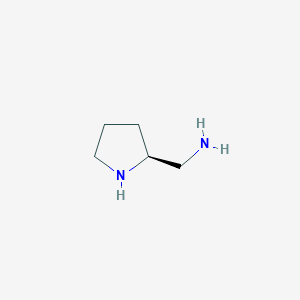

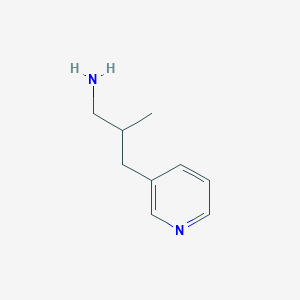

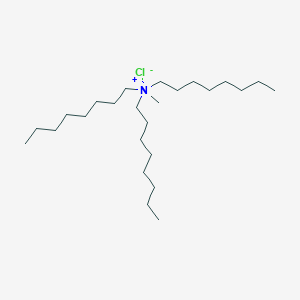

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.